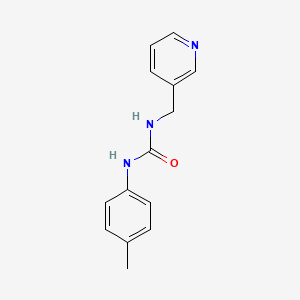![molecular formula C24H30N2O2 B5891399 1-benzyl-N-[4-(cyclopentyloxy)phenyl]piperidine-4-carboxamide](/img/structure/B5891399.png)
1-benzyl-N-[4-(cyclopentyloxy)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-[4-(cyclopentyloxy)phenyl]piperidine-4-carboxamide is a complex organic compound that belongs to the piperidine class Piperidine derivatives are widely recognized for their significant roles in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[4-(cyclopentyloxy)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the cyclopentyloxyphenyl group: This step can be carried out using a suitable phenol derivative and a cyclopentyl halide under basic conditions.
Formation of the carboxamide group: This final step typically involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative or its activated form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[4-(cyclopentyloxy)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The benzyl and cyclopentyloxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various bases or acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activities, making it useful in the study of biochemical pathways.
Medicine: This compound could serve as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[4-(cyclopentyloxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and cyclopentyloxyphenyl groups may enhance binding affinity and specificity, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is a stimulant and acts as a dopamine reuptake inhibitor.
N-(1-benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide: Another piperidine derivative with potential pharmacological applications.
Uniqueness
1-benzyl-N-[4-(cyclopentyloxy)phenyl]piperidine-4-carboxamide is unique due to the presence of the cyclopentyloxyphenyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-benzyl-N-(4-cyclopentyloxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-24(20-14-16-26(17-15-20)18-19-6-2-1-3-7-19)25-21-10-12-23(13-11-21)28-22-8-4-5-9-22/h1-3,6-7,10-13,20,22H,4-5,8-9,14-18H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUYLKLNRAOAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5891321.png)

![1-benzyl-N-{2-[methyl(phenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5891344.png)
![N-{2-[METHYL(PHENYL)AMINO]ETHYL}-1-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5891345.png)
![1-[(2-CHLOROPHENYL)METHYL]-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5891353.png)
![1-[(2-FLUOROPHENYL)METHYL]-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5891359.png)
![1-[(4-FLUOROPHENYL)METHYL]-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5891360.png)
![N-{2-[METHYL(PHENYL)AMINO]ETHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B5891376.png)
![N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5891382.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5891389.png)
![5-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B5891394.png)
![N-[4-(CYCLOPENTYLOXY)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B5891402.png)
![1-benzyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891413.png)
![1-[(2-fluorophenyl)methyl]-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891422.png)
